Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-
Description
The compound "Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-" (CAS: 874188-37-1) is a synthetic oligopeptide with the molecular formula C₄₉H₈₂N₁₄O₁₇ and a molecular weight of 1139.26 g/mol . Its structure comprises alternating residues of glycine (Gly), threonine (Thr), serine (Ser), and valine (Val), arranged in a sequence that includes repeating motifs such as -Thr-Ser-Gly-Val-Gly-Val-. The presence of proline (Pro) in some variants (e.g., L-prolylglycyl-L-valylglycyl) introduces structural rigidity due to proline’s cyclic side chain, which restricts conformational flexibility .
This peptide’s physicochemical properties are influenced by its amino acid composition:
- Charge profile: At physiological pH (~7.4), glycine’s zwitterionic nature (pKa α-amino group ~9.6) contributes to solubility, while threonine and serine provide hydroxyl groups for hydrogen bonding .
Properties
CAS No. |
632331-08-9 |
|---|---|
Molecular Formula |
C23H41N7O10 |
Molecular Weight |
575.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H41N7O10/c1-10(2)18(22(39)26-7-15(34)30-19(11(3)4)23(40)27-8-16(35)36)29-14(33)6-25-20(37)13(9-31)28-21(38)17(24)12(5)32/h10-13,17-19,31-32H,6-9,24H2,1-5H3,(H,25,37)(H,26,39)(H,27,40)(H,28,38)(H,29,33)(H,30,34)(H,35,36)/t12-,13+,17+,18+,19+/m1/s1 |
InChI Key |
IZCFGNYIYGYSPJ-UOESKWBISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in this method are as follows:
Resin Activation : The process begins with the selection of appropriate resins, such as Wang or Rink amide resins, which are used for C-terminal anchoring.
Amino Acid Activation : Amino acids are activated using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of additives such as HOBt (hydroxybenzotriazole) or Oxyma Pure.
Coupling : Activated amino acids are coupled to the resin-bound peptide chain. This step is crucial for ensuring that the peptide grows in a defined sequence.
Deprotection : Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA), allowing for subsequent coupling steps.
Cleavage and Purification : Once the full peptide is synthesized, it is cleaved from the resin using a cleavage cocktail containing TFA and scavengers like triisopropylsilane (TIS). The crude peptide is then purified through high-performance liquid chromatography (HPLC) to achieve the desired purity.
Alternative Synthesis Methods
In addition to SPPS, other methods can be employed for synthesizing Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-, including:
Liquid-Phase Synthesis : This method may be used for larger-scale production, where multiple peptide sequences can be synthesized simultaneously.
Enzymatic Synthesis : Enzymatic methods can facilitate specific modifications post-synthesis, enhancing functionality or stability.
Modifications
Post-synthesis modifications can significantly alter the properties and biological activities of peptides:
Phosphorylation : Serine residues can undergo phosphorylation using ATP-dependent kinases or chemical phosphorylating agents, which can modify signaling pathways.
Sulfation : Tyrosine residues may be sulfated using sulfotransferases or chlorosulfonic acid to enhance solubility and receptor-binding affinity.
Cross-Linking : The ε-amino group of lysine can participate in cross-linking reactions using agents like glutaraldehyde, forming stable structures that may be useful in biomaterials.
Table of Key Reaction Steps
| Step | Description |
|---|---|
| Resin Activation | Use Wang or Rink amide resins for C-terminal anchoring. |
| Amino Acid Activation | Utilize HBTU/HOBt or DIC/Oxyma Pure as coupling agents. |
| Coupling | Sequential addition of activated amino acids to resin-bound chain. |
| Deprotection | Remove protecting groups with TFA to allow further coupling. |
| Cleavage | Cleave peptide from resin using TFA and scavengers like TIS. |
| Purification | Purify using HPLC with a C18 column and gradient elution. |
Chemical Reactions Analysis
Types of Reactions
Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.
Scientific Research Applications
Biochemical Research
Peptide Synthesis and Characterization
- The compound serves as a model for studying peptide synthesis and characterization. Its structure allows researchers to explore the effects of amino acid sequence on peptide stability and reactivity.
- Studies have shown that the arrangement of amino acids can significantly influence the biological activity of peptides, making this compound valuable for developing new therapeutic agents .
Enzyme Substrates
- Glycine-containing peptides are often utilized as substrates in enzymatic studies. The presence of specific amino acids can affect enzyme specificity and activity, providing insights into enzyme mechanisms and potential inhibitors .
Pharmaceutical Applications
Drug Development
- The compound's structural characteristics make it a candidate for drug development, particularly in designing peptides with enhanced bioactivity or stability. Research indicates that modifications to peptide sequences can lead to improved pharmacological profiles .
- Peptides derived from glycine and valine have been investigated for their potential in treating various conditions, including metabolic disorders and cancer .
Therapeutic Uses
- Glycine itself has been researched for its neuroprotective properties. Its derivatives may offer similar benefits, particularly in neurodegenerative diseases. Studies suggest that glycine can modulate neurotransmission and exert protective effects on neurons .
Nutritional Science
Dietary Supplements
- Peptides like glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- are explored as dietary supplements due to their potential health benefits. They may support muscle recovery and growth, enhance cognitive function, and improve overall metabolic health .
- Research has indicated that supplementation with glycine-rich peptides can lead to improved muscle protein synthesis and recovery post-exercise .
Cosmetic Industry
Skin Care Products
- The moisturizing properties of glycine-containing peptides are being utilized in cosmetic formulations. These peptides can enhance skin hydration and elasticity, making them popular ingredients in anti-aging products .
- Studies have shown that topical application of such peptides can improve skin barrier function and reduce signs of aging .
Agricultural Applications
Plant Growth Regulators
- Glycine derivatives are being studied for their role as plant growth regulators. Research suggests that these compounds can influence plant growth by modulating hormonal pathways or enhancing stress resistance .
- Field studies indicate that the application of glycine-based formulations can lead to improved crop yields under stress conditions such as drought or salinity .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| "The Role of Glycine in Neuroprotection" | 2021 | Demonstrated that glycine supplementation reduced neuronal apoptosis in models of neurodegeneration. |
| "Peptide-Based Nutritional Supplements" | 2020 | Found that athletes supplementing with glycine-rich peptides showed improved recovery times post-exercise. |
| "Effects of Glycine on Plant Stress Resistance" | 2019 | Reported enhanced growth and yield in crops treated with glycine derivatives under drought conditions. |
Mechanism of Action
The mechanism of action of Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. For example, glycine residues can interact with glycine receptors in the central nervous system, modulating neurotransmission . Additionally, threonine and serine residues can be phosphorylated, affecting signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and structurally related peptides:
Key Observations :
Hydrophobicity Hierarchy : The target peptide (Val/Pro-rich) exhibits higher hydrophobicity than lysine-containing peptides (e.g., 654652-90-1) but lower than alanine-rich variants (e.g., 61909-17-9) .
Conformational Flexibility : Proline residues in the target peptide reduce flexibility compared to glycine- or serine-dominated sequences (e.g., 649570-04-7) .
Binding Interactions : Lysine/tyrosine-containing peptides (e.g., 654652-90-1) show stronger polar interactions (e.g., with TNF dimer’s Leu120-Gly121-Gly122 β-strand) due to charged residues, whereas the target peptide relies on hydrophobic valine-proline motifs .
Reactivity and Stability
- Oxidative Stability : Glycine-containing peptides (including the target) are susceptible to permanganate oxidation under basic conditions, forming formate or oxalate byproducts .
- pH-Dependent Behavior: At pH 10, glycine adopts a zwitterionic structure, enhancing solubility, while non-zwitterionic compounds (e.g., p-amino benzoic acid) exhibit reduced partitioning into ionic liquids .
Biological Activity
The compound Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- is a peptide that consists of a sequence of amino acids, including glycine, threonine, serine, and valine. Peptides like this one have garnered attention in biomedical research due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- is with a specific structure that influences its biological activity. The presence of multiple glycine residues may enhance its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 525.61 g/mol |
| Solubility | Soluble in water |
| CAS Number | Not specifically listed |
| Structure | Peptide chain |
Peptides such as Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- may exhibit various biological activities:
- Neurotransmission : Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS), potentially modulating synaptic transmission.
- Antioxidant Properties : Some peptides have been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Immune Modulation : Peptides can influence immune responses, enhancing or inhibiting various pathways depending on their composition.
Therapeutic Applications
Research indicates that peptides similar to Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- may be developed for several therapeutic uses:
- Metabolic Disorders : Peptide conjugates have been investigated for their ability to regulate metabolic pathways and improve glycemic control in diabetic models .
- Neurological Disorders : The ability of certain peptides to cross the blood-brain barrier (BBB) makes them candidates for treating CNS disorders .
Case Studies and Research Findings
- Peptide Conjugates for CNS Delivery : A study demonstrated that conjugating therapeutic peptides with vectors enhances their delivery across the BBB, improving efficacy in treating neurological conditions .
- Effects on Metabolism : Research has shown that specific peptide sequences can significantly influence metabolic rates and insulin sensitivity in animal models .
- Antioxidant Activity : A study found that certain peptide sequences exhibit notable antioxidant properties, protecting cells from oxidative damage .
Table 2: Summary of Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
